tert-Butyl 4-methylphenyl carbonate
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Overview
Description
tert-Butyl 4-methylphenyl carbonate: is an organic compound with the molecular formula C12H16O3. It is a carbonate ester derived from 4-methylphenol (p-cresol) and tert-butyl chloroformate. This compound is often used in organic synthesis as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-methylphenyl carbonate can be synthesized through the reaction of 4-methylphenol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methylphenyl carbonate can undergo oxidation reactions, particularly at the benzylic position of the 4-methylphenyl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonate ester group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under mild conditions.
Major Products Formed:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Reduced forms of the carbonate ester.
Substitution: Substituted phenyl carbonates or carbamates.
Scientific Research Applications
Chemistry: tert-Butyl 4-methylphenyl carbonate is widely used as a protecting group in organic synthesis. It helps in protecting hydroxyl and amino groups during multi-step synthesis processes.
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex drug molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. It serves as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-methylphenyl carbonate exerts its effects is primarily through the formation of stable carbonate esters. These esters protect functional groups from unwanted reactions during synthesis. The removal of the protecting group typically involves mild acidic or basic conditions, which cleave the carbonate ester to regenerate the free hydroxyl or amino group.
Comparison with Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl 4-hydroxyphenyl carbonate
- tert-Butyl 3-methylphenyl carbonate
Comparison: tert-Butyl 4-methylphenyl carbonate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and stability compared to other tert-butyl phenyl carbonates. This structural difference can affect the compound’s behavior in various chemical reactions and its suitability as a protecting group in different synthetic applications.
Properties
CAS No. |
104741-75-5 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
tert-butyl (4-methylphenyl) carbonate |
InChI |
InChI=1S/C12H16O3/c1-9-5-7-10(8-6-9)14-11(13)15-12(2,3)4/h5-8H,1-4H3 |
InChI Key |
PFRYXDUSWPRWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
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